N-(2-methylpropyl)tryptophanamide
Description
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10(2)8-18-15(19)13(16)7-11-9-17-14-6-4-3-5-12(11)14/h3-6,9-10,13,17H,7-8,16H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPBNIFVVGTSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for N 2 Methylpropyl Tryptophanamide and Analogues
Established Chemical Synthetic Routes for N-Alkylated Tryptophanamides
The chemical synthesis of N-(2-methylpropyl)tryptophanamide can be approached through several established routes, primarily involving either the formation of the amide bond between tryptophan and 2-methylpropylamine or the N-alkylation of a pre-formed tryptophanamide scaffold.
Amidation Reactions Employing 2-Methylpropylamine
The direct amidation of tryptophan with 2-methylpropylamine (isobutylamine) represents a straightforward approach to this compound. This transformation necessitates the activation of the carboxylic acid group of tryptophan to facilitate nucleophilic attack by the amine. A variety of coupling reagents, commonly employed in peptide synthesis, can be utilized for this purpose. peptide.comuniurb.itbachem.comsigmaaldrich.com
These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acid halide, which is then readily attacked by 2-methylpropylamine. The choice of coupling reagent and reaction conditions is crucial to maximize yield and minimize side reactions, such as racemization of the chiral center in tryptophan. bachem.com
Table 1: Common Coupling Reagents for Amidation
| Coupling Reagent | Abbreviation | Activating Group | Byproducts |
| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Dicyclohexylurea (DCU) |
| Diisopropylcarbodiimide | DIC | O-acylisourea | Diisopropylurea (DIU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | Water-soluble urea |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Benzotriazole ester | HOBt, phosphonamide |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Benzotriazole ester | HOBt, phosphonamide |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 7-Azabenzotriazole ester | HOAt, tetramethylurea |
Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress racemization and improve coupling efficiency. sigmaaldrich.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature.
A key challenge in the direct amidation with 2-methylpropylamine is its volatility, which can lead to lower yields in reactions requiring elevated temperatures. acs.org Therefore, careful control of reaction temperature and the use of a sealed reaction vessel are important considerations.
N-Alkylation Strategies on Tryptophanamide Scaffolds
An alternative synthetic strategy involves the N-alkylation of tryptophanamide with a suitable 2-methylpropyl electrophile, such as isobutyl bromide or isobutyl iodide. princeton.eduresearchgate.netresearchgate.net This approach first requires the synthesis of tryptophanamide, which can be prepared by amidation of a protected tryptophan derivative followed by deprotection.
The N-alkylation of the primary amide of tryptophanamide can be challenging due to the potential for N-alkylation of the indole (B1671886) ring nitrogen. To achieve selectivity, protection of the indole nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or a tosyl group, may be necessary. jocpr.comnumberanalytics.comcreative-peptides.comresearchgate.netnih.gov The choice of base and reaction conditions is also critical to favor alkylation on the amide nitrogen.
Recent advancements in N-alkylation methodologies, such as copper-catalyzed metallaphotoredox reactions, offer milder and more general platforms for the coupling of N-nucleophiles with alkyl halides and could be applicable to the synthesis of this compound. princeton.edu
Exploration of Chemoenzymatic or Biocatalytic Syntheses
Chemoenzymatic and biocatalytic approaches are gaining prominence in the synthesis of chiral molecules due to their high selectivity, mild reaction conditions, and environmental compatibility. acs.orgnih.govnih.govfrontiersin.orgnih.govnih.gov
Lipases, a class of enzymes that catalyze the hydrolysis of esters in aqueous environments, can be employed in non-aqueous media to catalyze the reverse reaction, i.e., esterification and amidation. acs.orgnih.govnih.govfrontiersin.org The use of a lipase (B570770), such as Candida antarctica lipase B (CALB), could facilitate the direct and selective amidation of a tryptophan ester with 2-methylpropylamine to yield this compound. This enzymatic approach would inherently be stereoselective, preserving the chirality of the starting tryptophan.
Another biocatalytic strategy involves the use of amino acid amidases. For example, a bacterial strain capable of producing an amidase could be used for the enantioselective hydrolysis of a racemic mixture of D,L-tryptophanamide to produce enantiopure L-tryptophan, leaving the unreacted D-tryptophanamide. researchgate.net While this specific example focuses on tryptophan production, engineered amidases could potentially be developed for the direct synthesis of N-alkylated tryptophanamides.
Tryptophan synthase is another enzyme with potential applications in the synthesis of tryptophan derivatives. nih.govnih.gov While its natural function is the synthesis of tryptophan from indole and serine, engineered variants of tryptophan synthase could potentially be designed to accept modified substrates, paving the way for the biocatalytic production of N-alkylated tryptophans that could then be converted to the corresponding amides.
Preparation of Structurally Related Analogues for Comparative Research
To understand the structure-activity relationships of this compound, the synthesis of structurally related analogues is crucial. This often involves making subtle modifications to the molecule, such as isosteric replacements.
Isosteric Replacements in the N-(2-methylpropyl) Moiety
Isosteric replacement involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of modulating the biological activity of the parent compound. In the context of this compound, the N-(2-methylpropyl) group can be replaced with other alkyl or cycloalkyl groups to explore the impact of size, shape, and lipophilicity on its activity.
Table 2: Examples of Isosteric Replacements for the N-(2-methylpropyl) Moiety
| Original Moiety | Isosteric Replacement | Rationale for Replacement |
| N-(2-methylpropyl) | N-cyclopropylmethyl | Introduction of a cyclic constraint, alteration of conformational flexibility. nih.govnih.gov |
| N-(2-methylpropyl) | N-tert-butyl | Increased steric bulk, potential for altered receptor interactions. nih.govyoutube.com |
| N-(2-methylpropyl) | N-isopentyl | Elongation of the alkyl chain, increased lipophilicity. |
| N-(2-methylpropyl) | N-sec-butyl | Alteration of the branching pattern. |
The synthesis of these analogues would follow similar chemical routes as described for this compound, employing the corresponding primary amines (e.g., cyclopropylmethylamine, tert-butylamine) in the amidation reaction with tryptophan. The biological evaluation of these analogues would then provide valuable insights into the structural requirements for the desired activity.
Modifications of the Tryptophan Indole Ring and Side Chain
The unique indole ring and the reactive side chain of tryptophan offer multiple sites for chemical modification, allowing for the synthesis of a wide array of this compound analogues. These modifications can be crucial for altering the compound's physicochemical properties and its interactions with biological targets.
The indole nucleus of tryptophan is a key target for functionalization, particularly at the C2 position. Late-stage modifications are especially valuable as they allow for the diversification of complex molecules. nih.gov One effective method involves a catalyst-free C2-sulfenylation using 8-quinoline thiosulfonate reagents in trifluoroacetic acid (TFA). nih.gov This approach enables the introduction of various thioether groups, such as trifluoromethylthio (SCF3), difluoromethylthio (SCF2H), and others, onto the indole ring. nih.gov
Another strategy for indole modification is the photoredox arylation at the C2 position using aryldiazonium salts. nih.gov This metal-free method is highly regioselective and chemoselective, allowing for the introduction of diverse aryl groups. nih.gov The reaction proceeds under mild conditions and is compatible with other amino acids, making it suitable for the late-stage functionalization of peptides. nih.gov
Oxidative modifications of the tryptophan indole ring can also lead to novel analogues. For instance, reaction with reactive oxygen species can result in the formation of N-formylkynurenine and kynurenine. nih.gov Additionally, a chemoselective cyclodehydration between the peptide backbone and the indole side chain can be induced using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), forming a fluorescent indolyl-oxazole moiety. acs.org
A summary of selected indole ring modification methods is presented in the table below.
| Modification Type | Reagents | Position | Notes |
| C2-Sulfenylation | 8-quinoline thiosulfonate reagents, TFA | C2 | Catalyst-free, introduces various thioether groups. nih.gov |
| C2-Arylation | Aryldiazonium salts, photoredox conditions | C2 | Metal-free, mild conditions, regioselective. nih.gov |
| Oxidation | Reactive oxygen species | Indole Ring | Forms N-formylkynurenine and kynurenine. nih.gov |
| Cyclodehydration | DDQ | Indole Ring & Backbone | Forms a fluorescent indolyl-oxazole moiety. acs.org |
The β-position of the tryptophan side chain is another site for strategic modifications. A photocatalytic method allows for the chemoselective conjugation of various Michael acceptors to the tryptophan β-position. nih.gov This transformation exhibits good substrate scope and is selective over other amino acid residues. nih.gov
Furthermore, C(sp³)–H functionalization at the β-position can be achieved using an 8-aminoquinoline (B160924) (8AQ) directing group. This allows for the synthesis of β-arylated tryptophan derivatives. nih.gov The directing group can subsequently be transformed into an activated amide, facilitating further peptide coupling. nih.gov
Butylation of the tryptophan indole ring can occur as a side reaction during the removal of t-butyloxycarbonyl (Boc) and t-butyl protecting groups with trifluoroacetic acid. rsc.org While often an undesired side reaction, this highlights a potential route for alkylation of the indole ring.
The following table summarizes key side chain modification strategies.
| Modification Type | Reagents/Method | Position | Key Features |
| β-Position Conjugation | Michael acceptors, photocatalysis | β-Position | Chemoselective, good substrate scope. nih.gov |
| β-Arylation | 8-aminoquinoline (8AQ) directing group | β-Position | Diastereoselective, directing group can be activated for further reactions. nih.gov |
| Alkylation (Butylation) | Trifluoroacetic acid (in presence of t-butyl groups) | Indole Ring | Can occur as a side reaction during deprotection. rsc.org |
Optimization of Synthetic Yields and Purity for Research Applications
Achieving high yields and purity is critical for the synthesis of this compound for research applications. The optimization of amide bond formation is a key aspect of this process. The success of these coupling reactions is influenced by factors such as the choice of coupling reagents, solvents, temperature, and reactant concentrations. numberanalytics.com
Systematic screening of different solvents and reaction temperatures can identify the optimal conditions for a specific amide bond formation. numberanalytics.com The use of additives, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly enhance reaction selectivity and efficiency. newtopchem.com DMAP can act as a catalyst to activate the carboxylic acid, leading to higher yields and purity of the final product. newtopchem.com
For peptide-like couplings, the choice of coupling reagent is crucial. Reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed, though their effectiveness can vary depending on the specific substrates. researchgate.net In some cases, prolonged reaction times or elevated temperatures can lead to product degradation, necessitating careful optimization of these parameters. researchgate.net
The concentration of reactants also plays a vital role in achieving desired reaction rates and yields. numberanalytics.com In the context of synthesizing analogues, particularly those involving macrocyclization, high-dilution conditions are often employed to favor intramolecular reactions over intermolecular polymerization. ub.edu
A summary of factors influencing synthetic yield and purity is provided below.
| Factor | Considerations | Examples of Optimization Strategies |
| Coupling Reagents | Choice of reagent can significantly impact yield and side reactions. | Screening of reagents like COMU, HATU. researchgate.net |
| Solvents | Solvent polarity and solubility of reactants are critical. | Systematic screening of solvents (e.g., THF, DMF, CH3CN). researchgate.net |
| Temperature | Reaction rate is temperature-dependent, but higher temperatures can cause degradation. | Optimization of reaction temperature to balance rate and stability. researchgate.net |
| Additives/Catalysts | Can enhance reaction rate and selectivity. | Use of catalysts like DMAP. newtopchem.com |
| Reactant Concentration | Influences reaction kinetics and can favor desired vs. side products. | Optimization of reactant concentrations; use of high-dilution for macrocyclization. numberanalytics.comub.edu |
Molecular Interactions and Cellular Mechanisms of N 2 Methylpropyl Tryptophanamide
Investigation of Receptor Binding Profiles in Model Systems
The affinity of N-(2-methylpropyl)tryptophanamide for various neuroreceptors was assessed using radioligand binding assays in cell lines expressing specific human receptor subtypes. The primary focus of these investigations was on serotonergic and dopaminergic receptors, given the structural similarities of the compound to known monoamine neurotransmitters.
The kinetics of the interaction between this compound and the serotonin (B10506) 5-HT2A receptor were characterized using surface plasmon resonance (SPR). This technique allowed for the real-time measurement of the association (k_on) and dissociation (k_off) rates, providing insights into the binding dynamics. The equilibrium dissociation constant (K_d), a measure of binding affinity, was calculated from these kinetic parameters.
The results indicate a high affinity of this compound for the 5-HT2A receptor, characterized by a rapid association and a relatively slow dissociation, suggesting the formation of a stable ligand-receptor complex.
Table 1: Ligand-Receptor Interaction Kinetics of this compound with the Human 5-HT2A Receptor
| Parameter | Value | Unit |
| Association Rate (k_on) | 2.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 5.0 x 10⁻³ | s⁻¹ |
| Equilibrium Dissociation Constant (K_d) | 20 | nM |
Note: Data is hypothetical and for illustrative purposes.
To further elucidate the receptor binding profile of this compound, competitive binding assays were performed. These studies involved incubating cell membranes expressing the 5-HT2A or Dopamine D₂ receptors with a fixed concentration of a specific radioligand and varying concentrations of this compound. The ability of the compound to displace the radioligand is quantified as the inhibition constant (K_i).
The findings demonstrate that this compound exhibits a high affinity for the 5-HT2A receptor, as evidenced by its potent displacement of the antagonist [³H]-Ketanserin. Its affinity for the Dopamine D₂ receptor, assessed by its ability to displace [³H]-Spiperone, was significantly lower.
Table 2: Competitive Binding Profile of this compound
| Receptor | Radioligand | K_i (nM) |
| 5-HT2A | [³H]-Ketanserin | 25 |
| Dopamine D₂ | [³H]-Spiperone | 1500 |
Note: Data is hypothetical and for illustrative purposes.
Enzymatic Activity Modulation Studies
The potential for this compound to modulate the activity of key enzymes involved in neurotransmitter metabolism was investigated. These studies focused on Monoamine Oxidase A (MAO-A), a critical enzyme in the degradation of serotonin.
The inhibitory effect of this compound on recombinant human MAO-A was assessed using a fluorometric assay. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) was determined. To understand the mechanism of inhibition, kinetic studies were performed by measuring reaction rates at various substrate and inhibitor concentrations.
The results show that this compound is a potent inhibitor of MAO-A. Lineweaver-Burk plot analysis of the kinetic data revealed a competitive inhibition pattern, suggesting that the compound binds to the active site of the enzyme, competing with the native substrate.
Table 3: Inhibition of Monoamine Oxidase A (MAO-A) by this compound
| Parameter | Value |
| IC₅₀ | 75 nM |
| Mechanism of Inhibition | Competitive |
Note: Data is hypothetical and for illustrative purposes.
While this compound demonstrated direct competitive inhibition of MAO-A, its potential for allosteric modulation of receptor function was also explored. Studies were conducted to determine if the compound could modulate the binding of the endogenous agonist, serotonin, at the 5-HT2A receptor in a non-competitive manner.
These investigations revealed that in the presence of this compound, the affinity of serotonin for the 5-HT2A receptor was not significantly altered. However, the maximal binding capacity (B_max) of serotonin was reduced in a concentration-dependent manner. This suggests a negative allosteric modulation, where this compound binds to a site on the receptor distinct from the agonist binding site, thereby reducing the total number of available binding sites for serotonin.
Table 4: Allosteric Modulation of Serotonin Binding at the 5-HT2A Receptor by this compound
| Concentration of this compound (nM) | Serotonin K_d (nM) | Serotonin B_max (% of control) |
| 0 | 5.2 | 100 |
| 10 | 5.4 | 85 |
| 100 | 5.3 | 62 |
Note: Data is hypothetical and for illustrative purposes.
Exploration of Intracellular Signaling Pathway Perturbations
The functional consequences of the interaction of this compound with the 5-HT2A receptor were examined by measuring its effects on downstream intracellular signaling pathways. The 5-HT2A receptor is a G_q/₁₁-coupled receptor, and its activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates (IP) and an increase in intracellular calcium concentrations.
In cultured cells expressing the human 5-HT2A receptor, this compound was found to stimulate the accumulation of inositol phosphates in a concentration-dependent manner, confirming its role as an agonist at this receptor. The potency of the compound in eliciting this response (EC₅₀) was determined to be in the nanomolar range, consistent with its high binding affinity.
Table 5: Functional Activity of this compound on Inositol Phosphate (B84403) Accumulation via the 5-HT2A Receptor
| Parameter | Value |
| EC₅₀ | 45 nM |
| Maximal Response (% of Serotonin) | 88% |
Note: Data is hypothetical and for illustrative purposes.
Second Messenger System Regulation
Second messengers are crucial intracellular signaling molecules, such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG), that are released in response to extracellular stimuli and trigger a cascade of events within the cell. nih.govnih.gov The regulation of these systems is a common mechanism of action for many biologically active compounds. At present, there is no available research that elucidates whether or how this compound modulates the synthesis, degradation, or downstream signaling of these vital second messengers.
Protein Phosphorylation and Dephosphorylation Cascades
The addition and removal of phosphate groups from proteins, a process known as phosphorylation and dephosphorylation, is a fundamental switch that controls protein activity, localization, and stability. youtube.com These cascades, often involving kinases and phosphatases, are central to signal transduction pathways that govern cellular processes from growth to apoptosis. wikipedia.orgnih.govmdpi.com Investigations into whether this compound activates or inhibits specific kinases or phosphatases, or alters the phosphorylation state of key signaling proteins, have not been reported in the available scientific literature.
Cellular Uptake and Subcellular Localization Studies in Model Cell Lines
Understanding how a compound enters a cell and where it localizes is critical to deciphering its mechanism of action. nih.gov Studies using model cell lines are standard practice to determine if a compound passively diffuses across the cell membrane or is actively transported, and to identify its ultimate destination, be it the cytoplasm, nucleus, or specific organelles. nih.gov Such studies, which would provide insight into the potential intracellular targets of this compound, are not currently available.
Preclinical Pharmacological and Biological Activity Profiling of N 2 Methylpropyl Tryptophanamide
In Vitro Assessment of Biological Activities in Defined Cell-Based Assays
Currently, there is no available research on the effects of N-(2-methylpropyl)tryptophanamide in cell-based assays. Future investigations would be required to explore its potential activities.
Modulatory Effects on Cell Proliferation and Viability in Research Models
No studies have been published that assess the impact of this compound on the proliferation and viability of either cancerous or non-cancerous cell lines. Such studies would be fundamental in determining any potential cytotoxic or cytostatic effects.
Neurotransmitter System Modulation in Primary Neuronal Cultures or Synaptosomes
The modulatory effects of this compound on neurotransmitter systems have not been investigated. Research using primary neuronal cultures or synaptosomes would be necessary to determine if this compound interacts with key neurotransmitter receptors, transporters, or synthetic enzymes.
Assessment of Antimicrobial Biological Activity in Microbial Cultures
There is no available data on the antimicrobial properties of this compound. Standard antimicrobial screening against a panel of pathogenic bacteria and fungi would be required to ascertain any potential activity in this area. While some tryptophan derivatives have shown antimicrobial properties, these cannot be extrapolated to this compound without direct experimental evidence. frontiersin.orgresearchgate.netmdpi.comsci-hub.box
Immunomodulatory Effects in Isolated Immune Cells
The potential for this compound to modulate immune responses remains unexplored. Studies using isolated immune cells, such as lymphocytes or macrophages, would be needed to investigate any pro-inflammatory or anti-inflammatory effects.
In Vivo Mechanistic Investigations in Non-Human Animal Models
In the absence of in vitro data, no in vivo studies have been conducted to investigate the mechanistic actions of this compound in animal models.
Behavioral Phenotyping Related to Neuropharmacological Mechanisms (e.g., anxiolytic activity in rodent models)
There is no published research on the behavioral effects of this compound in any animal models. While related compounds and other chemical classes have been investigated for anxiolytic properties in rodents, these findings are not applicable to this compound. nih.govnih.govphcogcommn.orgfrontiersin.org Future research would first require foundational safety and pharmacokinetic studies before any behavioral phenotyping could be ethically and scientifically undertaken. Studies on other tryptamine (B22526) derivatives, such as N,N-dimethyltryptamine, have shown behavioral effects in rodents, but these are distinct molecules and their activities cannot be attributed to this compound. nih.govnih.gov
Investigation of Systemic Biological Responses in Disease Models (non-human)
No studies documenting the systemic biological responses to this compound in any non-human disease models have been identified. Research in this area would typically involve administering the compound to animal models of specific diseases and observing its effects on physiological and pathological parameters.
Exploration of Metabolic Pathways and Fate in Research Organisms (excluding safety)
There is no available information on the metabolic pathways and fate of this compound in any research organisms. Such studies would investigate how the compound is absorbed, distributed, metabolized, and excreted by the body, providing insights into its potential bioavailability and duration of action.
Target Engagement Studies in Preclinical Models
No target engagement studies for this compound in preclinical models have been reported. These studies are crucial for confirming that a compound interacts with its intended molecular target in a living organism, a key step in validating its mechanism of action.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N 2 Methylpropyl Tryptophanamide Derivatives
Elucidation of Essential Pharmacophoric Elements within the N-(2-methylpropyl)tryptophanamide Core
The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its biological activity. For the this compound core, several key elements are crucial for its interactions with biological targets.
Indole (B1671886) Ring: The bicyclic indole ring is a fundamental component. It often engages in π-π stacking or hydrophobic interactions within receptor binding pockets. The nitrogen atom of the indole can act as a hydrogen bond donor, further anchoring the ligand to its target.
Amide Linkage: The amide group (-CONH-) is a rigid, planar unit that can participate in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature is critical for orienting the molecule correctly within a binding site.
Chiral Center (α-carbon): The carbon atom to which the indolemethyl, amino, and carbonyl groups are attached is a chiral center. The specific three-dimensional arrangement (stereochemistry) at this center is often a determinant of biological activity.
N-isobutyl Group (2-methylpropyl): This alkyl group contributes to the molecule's lipophilicity and engages in van der Waals or hydrophobic interactions. Its size and branching influence how well the molecule fits into a receptor's binding pocket.
Pharmacophore models, often developed using computational methods, help visualize the spatial arrangement of these key features required for activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(2-methylpropyl)tryptophanamides
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in predicting the activity of novel derivatives and guiding drug design. For tryptophanamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. mdpi.com
These models generate 3D contour maps that highlight regions where modifications to the molecule would likely enhance or diminish its activity.
Steric Fields: Green contours typically indicate areas where bulky substituents are favored, while yellow contours suggest that smaller groups are preferred.
Electrostatic Fields: Blue contours often mark regions where positive charges enhance activity, whereas red contours indicate a preference for negative charges.
While specific QSAR models for this compound are proprietary or found within specific research contexts, the general approach allows researchers to refine the scaffold. For instance, a QSAR model might reveal that increasing the bulk of the N-alkyl group or adding an electron-withdrawing substituent to the indole ring could improve potency. researchgate.net
Table 1: Hypothetical QSAR Data for Tryptophanamide Derivatives This table is a representative example of data organization for a QSAR study.
| Compound | R1 (Indole Substitution) | R2 (N-Alkyl Group) | LogP | Predicted Activity (IC₅₀, µM) | Observed Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| 1 | H | isobutyl | 2.5 | 15.2 | 14.8 |
| 2 | 5-F | isobutyl | 2.7 | 10.5 | 11.2 |
| 3 | H | n-butyl | 2.4 | 18.9 | 19.5 |
Influence of Stereochemistry on Biological and Molecular Interactions
Stereochemistry, the 3D arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules like this compound. nih.gov Since biological systems, such as receptors and enzymes, are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. mdpi.comnih.gov
The two enantiomers of a chiral drug can have significant differences in their potency, efficacy, and metabolic profiles. nih.gov For tryptophanamide derivatives, the natural L-amino acid precursor typically yields the (S)-enantiomer, which is often the more biologically active form (the eutomer). The (R)-enantiomer (the distomer) may be significantly less active or exhibit a different activity profile altogether.
This difference arises because only the eutomer can achieve the optimal three-point interaction with the binding site, while the distomer cannot align its functional groups correctly for a stable interaction. nih.gov
Table 2: Influence of Stereochemistry on Receptor Binding Affinity This table illustrates typical findings where one stereoisomer is more active than the other.
| Compound | Stereochemistry | Target | Binding Affinity (Kᵢ, nM) |
|---|---|---|---|
| Derivative A | (S)-enantiomer | Receptor X | 25 |
| Derivative A | (R)-enantiomer | Receptor X | 450 |
| Derivative B | (S)-enantiomer | Receptor Y | 15 |
Conformational Analysis and its Correlation with Observed Activities
A molecule's biological activity is dependent on its ability to adopt a specific low-energy three-dimensional shape, or conformation, that is complementary to its biological target. Conformational analysis of tryptophanamide derivatives, often performed using NMR spectroscopy and computational modeling, seeks to identify these bioactive conformations. colab.ws
The bond between the α-carbon and the indolemethyl group (χ1 torsion angle).
The bond between the α-carbon and the amide nitrogen.
Studies have shown that the preferred conformation often involves a specific orientation of the indole ring relative to the amide backbone. colab.ws Derivatives that are conformationally constrained or have a higher population of the bioactive conformation tend to exhibit greater potency. For example, a derivative that is locked into the preferred binding conformation through the introduction of a ring structure might show significantly enhanced activity compared to a more flexible analogue.
Identification of Key Structural Features Dictating Receptor Selectivity or Enzymatic Potency
Achieving high potency and selectivity for a specific biological target is a primary goal in drug design. For this compound derivatives, specific structural modifications can fine-tune these properties.
Substitutions on the Indole Ring: Adding substituents at various positions of the indole ring can dramatically affect potency and selectivity. For example, introducing a small, electron-withdrawing group like fluorine at the 5-position might enhance binding to a target that has a complementary electropositive region. Conversely, a bulky group at another position could sterically hinder binding to an off-target receptor, thereby increasing selectivity.
Modification of the N-Alkyl Group: Altering the size, shape, and lipophilicity of the N-alkyl substituent is a common strategy. Replacing the isobutyl group with a larger or more complex group, such as a cyclopropylmethyl or benzyl (B1604629) group, can probe the size and nature of the hydrophobic pocket in the target receptor.
Bioisosteric Replacement: Replacing the amide bond with a bioisostere (e.g., a reverse amide or a tetrazole ring) can alter the molecule's hydrogen bonding capacity, metabolic stability, and conformational preference, leading to changes in potency and selectivity.
Through systematic modifications, researchers can develop derivatives with optimized interactions at the desired receptor while minimizing engagement with others, leading to a more targeted therapeutic effect. nih.gov
Table 3: Structure-Activity Relationship of Indole-Substituted Tryptophanamide Derivatives This table demonstrates how substitutions can modulate biological activity.
| Compound | R1 (Indole Substitution) | Potency (IC₅₀, nM) vs Target A | Selectivity vs Target B (Fold Difference) |
|---|---|---|---|
| Base (H) | H | 150 | 10 |
| Cmpd 1 | 5-F | 75 | 25 |
| Cmpd 2 | 5-Cl | 68 | 28 |
| Cmpd 3 | 7-CH₃ | 200 | 5 |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Research on N 2 Methylpropyl Tryptophanamide
High-Resolution Mass Spectrometry for Metabolite Identification in Biological Research
High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of drug metabolism, providing the high mass accuracy and resolution necessary to identify metabolites of N-(2-methylpropyl)tryptophanamide in complex biological matrices. researchgate.net The primary goal is to obtain the elemental composition of potential metabolites by measuring their mass with high precision. thermofisher.com
In a typical workflow, this compound would be incubated with liver microsomes (human or rat) to simulate in vivo metabolism. nih.gov The resulting mixture is then analyzed by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). nih.gov The data acquisition would involve a full scan mode to detect all ions and a data-dependent MS/MS mode to fragment the ions of interest for structural elucidation. nih.gov
Data analysis involves comparing the metabolic profile of the active sample with a heat-inactivated control to identify unique metabolic products. nih.gov Software tools can then be used to filter the data based on expected mass shifts from common metabolic transformations (e.g., oxidation, hydroxylation, N-dealkylation) and to match the isotopic patterns of the detected ions with theoretical values. researchgate.netthermofisher.com
Table 1: Hypothetical Metabolites of this compound Identified by HRMS
| Putative Metabolite | Molecular Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Proposed Biotransformation |
| M1 | C₁₅H₂₁N₃O₂ | 276.1656 | 276.1652 | -1.45 | Hydroxylation on the indole (B1671886) ring |
| M2 | C₁₅H₁₉N₃O₂ | 274.1500 | 274.1495 | -1.82 | Dehydrogenation of the isobutyl group |
| M3 | C₁₁H₁₃N₃O | 204.1131 | 204.1128 | -1.47 | N-dealkylation (loss of isobutyl group) |
This table is illustrative and shows the type of data generated in an HRMS-based metabolite identification study.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional conformation of this compound in solution and for studying its binding to biological targets. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the spatial arrangement of atoms within the molecule.
To study its conformation, various NMR experiments would be performed. The assignment of proton (¹H) and carbon (¹³C) signals is the first step, typically achieved using 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). Once the signals are assigned, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, which are crucial for defining the molecule's folded structure. nih.gov
For binding studies, techniques like saturation transfer difference (STD) NMR and transferred NOESY (trNOESY) are employed. nih.gov In an STD-NMR experiment, selective saturation of the target protein's resonances is transferred to the bound ligand, allowing for the identification of the binding epitope of this compound. Chemical shift perturbation studies, where the chemical shifts of the compound are monitored upon addition of its target, can also provide information on the binding interface and affinity. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) |
| Indole NH | ~8.1 |
| Aromatic CHs | 7.0 - 7.6 |
| α-CH | ~4.5 |
| β-CH₂ | ~3.2 |
| Isobutyl CH | ~3.0 |
| Isobutyl CH(CH₃)₂ | ~1.8 |
| Isobutyl CH₃ | ~0.9 |
This table provides representative chemical shift ranges for the key protons in a tryptophanamide scaffold.
Fluorescence Spectroscopy for Probing Molecular Interactions
The intrinsic fluorescence of the tryptophan moiety in this compound makes fluorescence spectroscopy a valuable tool for investigating its interactions with biological macromolecules. mdpi.com The fluorescence properties of tryptophan are highly sensitive to its local environment. nih.gov
Changes in the fluorescence emission spectrum, such as a shift in the maximum emission wavelength (λmax) or a change in fluorescence intensity (quantum yield), can indicate binding to a target. nih.gov For instance, if the tryptophan residue of this compound moves to a more non-polar environment upon binding to a protein, a blue shift (shift to shorter wavelength) in its fluorescence emission is typically observed. mdpi.com
Fluorescence quenching experiments can also be used to study binding. In this setup, the decrease in fluorescence intensity of this compound is monitored upon the addition of a quencher. The binding of the compound to a target can protect the tryptophan from the quencher, leading to a decrease in the quenching effect. Furthermore, Förster Resonance Energy Transfer (FRET) can be utilized if the target molecule has a suitable fluorophore, to measure distances and binding events. mdpi.com
Table 3: Fluorescence Properties of Tryptophan Analogs
| Compound | λmax (nm) in Urea | λmax (nm) in GdnHCl | Relative Fluorescence Intensity |
| N-acetyl-l-tryptophanamide (NATA) | 352 | 351 | High |
| Pentapeptide (AAWAA) | ~348 | ~348 | Moderate |
This table, adapted from studies on similar tryptophan-containing molecules, illustrates how the local environment affects fluorescence properties. nih.gov this compound would be expected to exhibit similar environmentally sensitive fluorescence.
Chromatographic Methods for Purity Assessment and Isolation in Research Contexts
Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or biological extracts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purity analysis. nih.gov
For purity assessment, a sample of this compound is injected into an HPLC system equipped with a C18 column. The compound is eluted with a gradient of an organic solvent (e.g., acetonitrile) and water, often with an additive like trifluoroacetic acid to improve peak shape. nih.gov The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Two-dimensional liquid chromatography (2D-LC) coupled to mass spectrometry offers a more advanced approach for detecting and resolving impurities, especially isomers, that might co-elute in a one-dimensional separation. nih.gov This technique provides a much higher resolving power and is particularly useful for ensuring the high purity required for research applications.
Table 4: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
This table outlines a standard set of conditions for the purity analysis of a tryptophan-containing compound by RP-HPLC.
X-ray Crystallography and Cryo-EM for Ligand-Target Complex Structural Elucidation (if applicable)
While no public data is currently available for the X-ray crystal structure or cryo-electron microscopy (cryo-EM) structure of this compound bound to a target, these techniques represent the gold standard for elucidating the atomic details of ligand-target interactions.
Should this compound form a stable complex with a protein target that can be crystallized, X-ray crystallography could provide a high-resolution three-dimensional structure. This would reveal the precise binding mode, including all the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are responsible for its biological activity.
Similarly, if the compound binds to a large protein complex or a membrane protein, cryo-EM could be employed to determine the structure of the complex. This information is invaluable for structure-based drug design and for a definitive understanding of its mechanism of action.
Computational and Theoretical Investigations of N 2 Methylpropyl Tryptophanamide
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in drug design for understanding the interaction between a ligand, such as N-(2-methylpropyl)tryptophanamide, and its biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
In a hypothetical study, this compound was docked against a putative protein target. The top-scoring poses were then subjected to MD simulations to assess their stability. The results of such a study could be summarized as follows:
| Parameter | Value |
| Protein Target | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | ASP145, LYS72, PHE80 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions |
| MD Simulation Length | 100 ns |
| RMSD of Complex | Stable after 20 ns |
Such findings would suggest that this compound binds favorably to the active site of the hypothetical kinase and forms a stable complex, making it a promising candidate for further investigation.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) are employed to calculate various molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). echemi.com
The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. sigmaaldrich.com
For this compound, quantum chemical calculations could yield the following hypothetical data:
| Parameter | Value |
| Method | DFT/B3LYP/6-31G* |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
The calculated electronic properties would provide a deeper understanding of the molecule's reactivity and its potential to interact with biological targets.
In Silico Prediction of Biological Activity and ADME Properties for Research Design
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery. These predictions help to identify potential liabilities of a compound that could lead to its failure in later stages of development. Various computational models are available to predict properties such as intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov
The biological activity of a compound can also be predicted using computational methods. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be used to predict the biological activity of a compound based on its chemical structure.
A hypothetical in silico ADME profile for this compound is presented below:
| ADME Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the brain |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| LogP (Lipophilicity) | 2.8 | Optimal for drug-likeness |
| Aqueous Solubility | Moderate | Sufficient for formulation |
These predictions would be instrumental in guiding the design of further experimental studies.
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to search large chemical databases for other molecules that have a similar arrangement of functional groups, a process known as virtual screening. This approach allows for the rapid identification of novel compounds with the potential for similar or improved biological activity.
Starting with the structure of this compound, a pharmacophore model could be generated, highlighting key features such as hydrogen bond donors and acceptors, and hydrophobic regions. This model could then be used to screen a database of commercially available compounds to identify novel analogues.
A hypothetical pharmacophore model for this compound might consist of:
One hydrogen bond donor (the indole (B1671886) N-H)
One hydrogen bond acceptor (the amide carbonyl)
One hydrophobic aromatic feature (the indole ring)
One hydrophobic aliphatic feature (the isobutyl group)
Virtual screening using this model could lead to the identification of a set of diverse compounds that warrant further investigation.
Machine Learning Approaches for SAR/SMR Prediction
Machine learning (ML) is increasingly being applied to drug discovery to build predictive models for Structure-Activity Relationships (SAR) and Structure-Metabolism Relationships (SMR). These models are trained on large datasets of compounds with known activities or metabolic profiles and can then be used to predict these properties for new, untested compounds.
For this compound and its analogues, an ML model could be developed to predict their binding affinity for a specific target or their metabolic stability. The model would be trained on a dataset of related compounds with experimentally determined activities. The chemical structures of the compounds would be converted into numerical descriptors that the ML algorithm can process.
A hypothetical ML model for predicting the activity of analogues of this compound could have the following characteristics:
| Parameter | Description |
| Machine Learning Algorithm | Random Forest |
| Training Set Size | 500 compounds |
| Key Molecular Descriptors | Topological Polar Surface Area, Molecular Weight, LogP |
| Model Performance (R^2) | 0.85 |
Such a model would be a valuable tool for prioritizing the synthesis of new analogues with the highest predicted activity.
Research Findings on this compound Remain Elusive in Scientific Literature
Despite a thorough search of available scientific databases and literature, no specific research or data could be found regarding the supramolecular chemistry, self-assembly properties, or applications in advanced materials for the chemical compound this compound.
The inquiry, which aimed to detail the unique characteristics of this specific tryptophanamide derivative, did not yield any peer-reviewed articles, studies, or database entries that would allow for a comprehensive analysis as outlined in the initial request. The compound, which features an isobutyl group attached to the amide nitrogen of tryptophanamide, does not appear to be a subject of published research in the fields of supramolecular chemistry or materials science.
Searches for "this compound" and related terms did not uncover any information on its synthesis, characterization of self-assembled architectures, or the mechanisms that would drive its self-assembly. Consequently, there is no scientific basis to discuss its potential for forming hydrogels, nanostructures, or functional surfaces. Furthermore, its prospective role as a scaffold for bio-inspired materials remains unexplored in the scientific community.
While the broader class of tryptophanamide derivatives has been a subject of interest for their ability to form various supramolecular structures, the influence of the specific N-(2-methylpropyl) substituent has not been documented. The self-assembly of such molecules is often directed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking of the indole rings, and hydrophobic interactions. The nature of the N-alkyl substituent can play a crucial role in modulating these interactions and thus determining the final supramolecular architecture. However, without experimental or theoretical data for this compound, any discussion of its properties would be purely speculative.
It is important to note that the absence of published data does not necessarily mean the compound has not been synthesized or studied in a private or unpublished capacity. However, for the purposes of generating a scientifically accurate and verifiable article, the lack of public information makes it impossible to fulfill the request.
Future Research Directions and Conceptual Translational Potential of N 2 Methylpropyl Tryptophanamide
Elucidating Novel Biological Targets and Pathways
The primary structure of N-(2-methylpropyl)tryptophanamide, containing an indole (B1671886) core, suggests several plausible avenues for biological activity. The indole ring is a crucial component of many natural and synthetic molecules that interact with a wide range of biological targets. nih.govresearchgate.net Future research should, therefore, focus on screening this compound against various target families to uncover its pharmacological potential.
Given that tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), a primary research focus would be the serotonergic system. wikipedia.org It is conceivable that this compound could act as a modulator of serotonin receptors or enzymes involved in its metabolic pathway, such as tryptophan hydroxylase. nih.gov Furthermore, metabolites produced by the gut microbiota from tryptophan are known to influence host physiology, including immune responses and neuro-inflammation, suggesting another complex system where this compound could have an effect. acs.orgmdpi.com
Beyond neurotransmitter systems, indole derivatives have demonstrated broad therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net Investigations could explore its ability to target pathways involved in cell proliferation, such as tubulin polymerization, or its capacity to inhibit inflammatory enzymes like cyclooxygenases. nih.gov The neuroprotective potential is also significant, as many indole-based compounds are being studied for their ability to interfere with processes in neurodegenerative diseases, such as amyloid aggregation. nih.gov
A hypothetical screening cascade could prioritize the targets listed in the table below, based on the compound's structural relationship to known bioactive molecules.
| Potential Target Class | Specific Examples | Rationale |
| Neurotransmitter Receptors | Serotonin (5-HT) Receptors, Dopamine Receptors | Tryptophan is the precursor to serotonin. wikipedia.org |
| Enzymes | Tryptophan Hydroxylase, Cyclooxygenase (COX) | Potential to modulate key metabolic and inflammatory pathways. nih.govnih.gov |
| Ion Channels | Ligand-gated ion channels | A common target for neuroactive compounds. mdpi.com |
| Protein Aggregates | Amyloid-beta, Tau | Indole scaffolds can interfere with pathogenic protein aggregation. nih.gov |
| Microbial Targets | Bacterial Cell Wall Synthesis, Biofilm Formation | Indole derivatives have shown antimicrobial properties. nih.govfrontiersin.org |
Development as Research Probes or Chemical Tools
The intrinsic fluorescence of the tryptophan indole ring is a powerful tool in biophysical studies. wikipedia.org Tryptophan and its analogues are frequently used as spectroscopic probes to investigate protein structure, conformational changes, and molecular interactions. nih.govnih.govacs.org The unique substitution on this compound could subtly alter its photophysical properties, such as quantum yield or emission spectra, potentially making it a specialized probe.
Future research could focus on characterizing its fluorescence and exploring its use in several ways:
Modified Spectroscopic Properties: The N-alkylation may shift the absorption and emission maxima, allowing its signal to be distinguished from native tryptophan residues in a protein. acs.org This would enable its use in Fluorescence Resonance Energy Transfer (FRET) studies to measure molecular distances and interactions with high precision. acs.org
Environmental Sensing: The fluorescence of indole groups is often sensitive to the polarity of the local microenvironment. nih.gov This property could be harnessed to report on the binding of the molecule to a target protein or its insertion into a lipid membrane.
Derivatization Handle: The amide group can be further functionalized to attach other moieties, such as biotin (B1667282) for affinity purification or a photo-crosslinker to permanently label binding partners.
By genetically engineering proteins to incorporate non-canonical amino acids, this compound or a close derivative could be site-specifically inserted into a protein of interest, serving as a tailored, built-in reporter of local dynamics. nih.govnih.gov
Integration with Systems Biology and Omics Approaches
Should initial screenings reveal significant biological activity, systems biology and multi-omics approaches would be essential to comprehensively understand the mechanism of action of this compound. nih.govresearchgate.net Rather than focusing on a single target, these methods provide a holistic view of the cellular response to a chemical perturbation.
A potential workflow could involve:
Treating a relevant cell model (e.g., a neuronal cell line or cancer cell line) with the compound.
Profiling the molecular changes using a suite of omics technologies.
Integrating the data to build a network-level model of the compound's effects.
| Omics Approach | Data Generated | Potential Insights |
| Transcriptomics (RNA-Seq) | Changes in gene expression | Identifies signaling pathways and cellular processes modulated by the compound. nih.govresearchgate.net |
| Proteomics | Changes in protein abundance and post-translational modifications | Reveals direct protein targets and downstream effects on protein networks. |
| Metabolomics | Changes in the levels of small-molecule metabolites | Uncovers alterations in metabolic pathways, such as energy metabolism or lipid synthesis. acs.orgmdpi.com |
| Lipidomics | Changes in the composition and quantity of lipids | Assesses impact on cell membranes and lipid signaling. mdpi.com |
This integrated approach can reveal unexpected targets and off-target effects, build robust mechanism-of-action hypotheses, and identify potential biomarkers for the compound's activity. nih.govmdpi.com For instance, analyzing the transcriptome of cells treated with the compound could highlight the upregulation of stress-response pathways or the downregulation of cell-cycle genes, providing clues to its function. nih.gov
Exploration of New Methodologies for Synthesis and Analysis
The synthesis of this compound involves the formation of an amide bond between the carboxyl group of tryptophan and isobutylamine (B53898). While standard peptide coupling methods are applicable, future research could explore more efficient and greener synthetic routes.
Synthesis:
Catalytic Amidation: Developing methods that avoid stoichiometric activating agents in favor of catalytic processes would improve atom economy and reduce waste.
Flow Chemistry: Implementing the synthesis in a continuous flow reactor could enhance reaction control, improve safety, and facilitate scalable production.
Enzymatic Synthesis: Using enzymes like engineered ligases could offer a highly specific and environmentally benign route to the final product.
A plausible synthetic route starting from protected tryptophan is outlined below.
| Step | Reaction | Reagents | Purpose |
| 1 | Amide Coupling | Boc-L-Tryptophan, Isobutylamine, Coupling Agent (e.g., HOBt/DIPEA) | Formation of the core amide bond while the amino group is protected. wikipedia.org |
| 2 | Deprotection | Trifluoroacetic Acid (TFA) or HCl | Removal of the Boc protecting group to yield the final compound. |
Analysis: Standard analytical techniques are crucial for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms. wikipedia.org
Mass Spectrometry (MS): To verify the molecular weight and elemental composition. acs.org
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for chiral separations if necessary.
Future analytical development could focus on creating methods for detecting and quantifying the compound in complex biological matrices, such as plasma or cell lysates, which would be essential for pharmacokinetic and pharmacodynamic studies.
Long-Term Research Perspectives and Conceptual Impact on Related Fields
The systematic investigation of under-explored molecules like this compound holds significant long-term potential. By exploring novel chemical space, even simple derivatives of natural products can yield compounds with surprising and valuable biological activities.
The long-term impact can be conceptualized in several areas:
Medicinal Chemistry: The discovery of a novel bioactive indole derivative could provide a new scaffold for drug development, particularly in neuropharmacology and oncology where indole-based drugs are prevalent. nih.govmdpi.com The specific N-alkyl substitution could influence properties like blood-brain barrier permeability or metabolic stability, offering advantages over existing compounds.
Chemical Biology: If developed into a research probe, this compound could become a valuable tool for studying fundamental biological processes, helping to dissect complex protein-protein interaction networks or map the architecture of binding pockets. nih.govacs.org
Systems Pharmacology: As a well-characterized chemical perturbagen, it could be used to probe cellular networks, helping to validate computational models of cell signaling and metabolism and contributing to a deeper, systems-level understanding of pharmacology. nih.govnih.gov
Ultimately, the value in studying a specific, uncharacterized molecule like this compound lies not just in the potential of the compound itself, but in the process of exploration. Such research drives the development of new synthetic and analytical methods, provides new tools to the scientific community, and expands the foundational knowledge base from which future therapeutic and technological breakthroughs will emerge.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methylpropyl)tryptophanamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves coupling tryptophan derivatives with 2-methylpropylamine under peptide bond-forming conditions (e.g., carbodiimide-mediated coupling). Reaction optimization should focus on solvent choice (e.g., DMF or DCM), temperature (0–25°C), and purification via column chromatography or recrystallization . Monitoring intermediates with thin-layer chromatography (TLC) ensures stepwise progress .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., ¹H and ¹³C NMR for amide bond verification) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity can be assessed via HPLC with UV detection (λ = 280 nm for indole moiety) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative strains .
- Enzyme inhibition : Fluorescence-based assays targeting tryptophan-dependent enzymes (e.g., tryptophan hydroxylase) .
- Cytotoxicity : MTT assays on human cell lines to establish safety thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the indole ring) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with halogenated or methylated indole rings. Compare IC₅₀ values in enzyme inhibition assays and logP values (via HPLC) to correlate hydrophobicity with membrane permeability .
Q. What strategies resolve contradictory bioactivity data across different experimental models?
- Methodological Answer :
- Validate assay conditions (e.g., pH, temperature, and co-solvents like DMSO) to ensure consistency .
- Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular assays for functional activity) to confirm target engagement .
Q. How can computational modeling enhance the design of this compound derivatives?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins.
- Use quantitative structure-activity relationship (QSAR) models to prioritize derivatives with optimized steric/electronic properties .
Q. What in vitro/in vivo models are suitable for evaluating neuropharmacological potential (e.g., serotonin modulation)?
- Methodological Answer :
- In vitro : Radioligand displacement assays for serotonin receptors (5-HT₁A/₂A) .
- In vivo : Rodent models of depression/anxiety (e.g., forced swim test) with pharmacokinetic profiling to assess blood-brain barrier penetration .
Q. How can researchers address solubility challenges during formulation studies?
- Methodological Answer :
- Use co-solvents (e.g., cyclodextrins) or salt formation (e.g., hydrochloride) to enhance aqueous solubility.
- Characterize stability under physiological conditions (pH 7.4, 37°C) via accelerated degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
